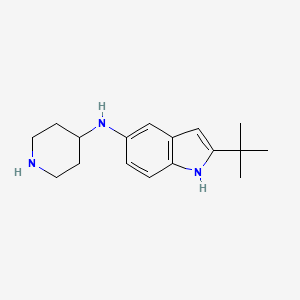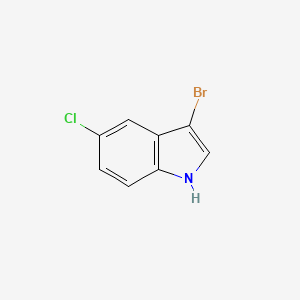
3-bromo-5-chloro-1H-indole
Vue d'ensemble
Description
Indole derivatives are a class of compounds with a core structure that is integral to many natural and synthetic molecules with significant biological activity. The compound "3-bromo-5-chloro-1H-indole" is a halogenated indole, which is not directly mentioned in the provided papers but is closely related to the compounds discussed. These derivatives are known for their diverse biological properties, such as anti-tumor and anti-inflammatory activities, and are often used in pharmaceuticals, such as drugs for migraine , and in the synthesis of compounds with potential antitumor and analgesic effects .
Synthesis Analysis
The synthesis of halogenated indoles, similar to "3-bromo-5-chloro-1H-indole," involves various strategies. For instance, an efficient synthesis of 2-bromo(chloro)-3-selenyl(sulfenyl)indoles was achieved through tandem reactions of 2-(gem-dibromo(chloro)vinyl)-N-methylsulfonylanilines with diselenides and disulfides . Another process developed for the synthesis of 5-bromo-3-(1-methylpiperidin-4-yl)-1H-indole, a key intermediate in the synthesis of naratriptan hydrochloride, utilized a one-pot synthetic procedure . Additionally, the synthesis of 3-hydroxyl-bromo indole derivatives involved multiple steps and was characterized by various spectroscopic techniques .
Molecular Structure Analysis
The molecular structure of indole derivatives is often confirmed by spectroscopic methods and X-ray crystallography. For example, the crystal structure of a 5-bromo-1H-indole derivative was confirmed by X-ray single crystal diffraction, and the intermolecular interactions were analyzed using Hirshfeld surface analysis . Similarly, the structure of 4-chloro-N-[2-(2-1H-indol-3-yl-acetylamino)-phenyl]-benzamide was confirmed by single crystal X-ray diffraction study . These studies provide insights into the molecular packing and intermolecular interactions within the crystal lattice.
Chemical Reactions Analysis
Indole derivatives undergo various chemical reactions that modify their structure and properties. For instance, 2-hydroxyindoline-3-triethylammonium bromide was used as a reagent for formal C3-electrophilic reactions of indoles with various nucleophiles . Gallium bromide-promoted dearomative indole insertion in 3-indolylmethanols led to the synthesis of biologically important 3,3'-bisindole derivatives . These reactions demonstrate the versatility of indole derivatives in chemical synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of indole derivatives are characterized by spectroscopic techniques such as NMR, IR, and MS. For example, the thermal stability of a 5-bromo-1H-indole derivative was determined to be good up to 215 °C . DFT calculations are also performed to analyze the electronic properties, such as HOMO-LUMO energy levels, and to predict the reactivity of the compounds . The molecular electrostatic potential maps help in identifying the electrophilic and nucleophilic regions of the molecules .
Applications De Recherche Scientifique
Indole derivatives, including 1H-Indole-3-carbaldehyde and its derivatives, are essential and efficient chemical precursors for generating biologically active structures . They are used in multicomponent reactions (MCRs), which are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product . These reactions are generally high-yielding, operationally friendly, time- and cost-effective .
Indole derivatives are also important in the field of medicinal and pharmaceutical chemistry . They have shown various biologically vital properties, including antioxidant, antibiotic, anti-inflammatory, antimicrobial, anticancer, antihyperglycemic, protein kinase inhibitors, and anti-HIV activities .
-
Antiviral Activity : Indole derivatives, such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives, have been reported as antiviral agents . For instance, the compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A .
-
Anti-inflammatory Activity : Indole derivatives have shown anti-inflammatory properties . They can be used in the treatment of various inflammatory diseases.
-
Anticancer Activity : Indole derivatives have been used in the treatment of cancer cells . They have shown potential in inhibiting the growth of various types of cancer cells .
-
Antimicrobial Activity : Indole derivatives have demonstrated antimicrobial properties . They can inhibit the growth of various types of microbes, making them useful in the treatment of various infectious diseases .
-
Antidiabetic Activity : Indole derivatives have shown potential in the treatment of diabetes . They can help regulate blood sugar levels and improve insulin sensitivity .
-
Antimalarial Activity : Indole derivatives have been used in the treatment of malaria . They can inhibit the growth of the malaria parasite, making them effective in treating and preventing malaria .
-
Analgesic Activity : Certain indole derivatives have shown significant analgesic activity . For instance, the compound ®- 5-bromo-1-ethyl-3- [ (1-methylpyrrolidin-2-yl)methyl]-1Hindole (T3) emerged as a potent analgesic agent, showing comparable potency to the reference standard diclofenac sodium .
-
Anticholinesterase Activity : Indole derivatives have been reported to possess anticholinesterase activities . This makes them potential candidates for the treatment of diseases like Alzheimer’s, where cholinesterase inhibitors are commonly used.
-
Antitubercular Activity : Some indole derivatives have demonstrated antitubercular properties . They can inhibit the growth of Mycobacterium tuberculosis, the bacterium responsible for tuberculosis.
-
Antioxidant Activity : Indole derivatives have shown antioxidant properties . They can neutralize harmful free radicals in the body, which can help prevent various diseases.
-
Protein Kinase Inhibitors : Indole derivatives have been found to inhibit protein kinases . Protein kinases are enzymes that modify other proteins by chemically adding phosphate groups to them. Inhibiting these can be useful in treating diseases like cancer.
-
Anti-HIV Activity : Certain indole derivatives have shown anti-HIV activities . They can inhibit the replication of the HIV virus, making them potential candidates for the treatment of HIV/AIDS.
Orientations Futures
Propriétés
IUPAC Name |
3-bromo-5-chloro-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClN/c9-7-4-11-8-2-1-5(10)3-6(7)8/h1-4,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYTMTLPTFUWUSO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)C(=CN2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80376619 | |
| Record name | 3-bromo-5-chloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.49 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-bromo-5-chloro-1H-indole | |
CAS RN |
85092-82-6 | |
| Record name | 3-bromo-5-chloro-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80376619 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



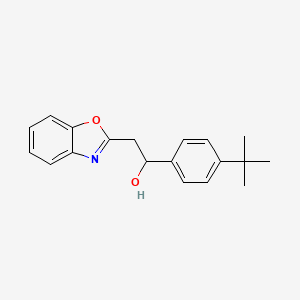


![2-[4-(5-Bromopyrimidin-2-yl)piperazin-1-yl]ethanol](/img/structure/B1271977.png)
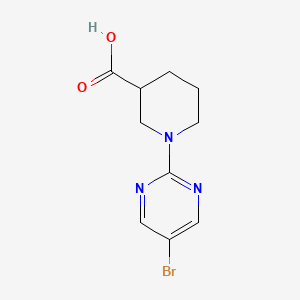
![4-[(5-Bromopyrimidin-2-yl)thio]aniline](/img/structure/B1271983.png)
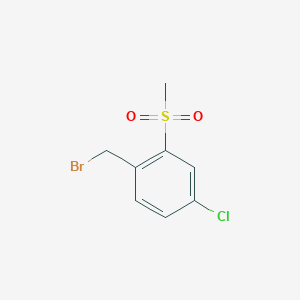
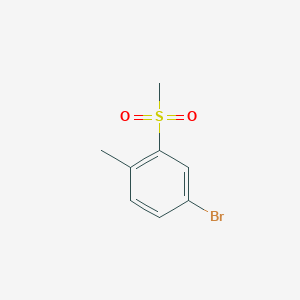
![[2-Bromo-4-(methylsulfonyl)phenyl]hydrazine](/img/structure/B1271989.png)
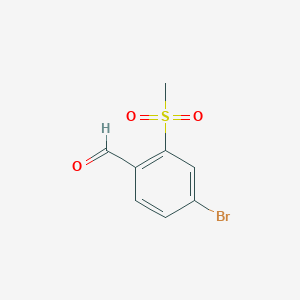
![N-(2-Aminoethyl)-N-[4-(methylsulfonyl)-2-nitrophenyl]amine](/img/structure/B1271992.png)
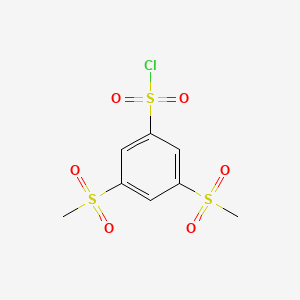
![4-[(1-Acetyl-2,3-dihydro-1H-indol-7-yl)amino]-4-oxobutanoic acid](/img/structure/B1271994.png)
